3-Methoxy-4-ethylbenzylamine
Description
3-Methoxy-4-ethylbenzylamine is a substituted benzylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 4-position of the benzene ring. Benzylamines with methoxy and alkyl substituents are of interest in medicinal chemistry and materials science due to their electronic, steric, and metabolic characteristics .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(4-ethyl-3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C10H15NO/c1-3-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
SWSWEADUOCPUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and hypothetical physical properties of 3-Methoxy-4-ethylbenzylamine compared to analogs:
Key Observations:
- Boiling Points : The ethyl group in this compound likely increases its boiling point compared to 4-Methoxybenzylamine (236–237°C) due to greater molecular weight and van der Waals interactions. However, it may be lower than chlorinated analogs (e.g., 3-Chloro-4-methoxybenzylamine), where polar Cl substituents enhance intermolecular forces .
- Polarity: The methoxy group is electron-donating, increasing solubility in polar solvents relative to purely alkyl-substituted benzylamines.
Electronic and Reactivity Profiles
- Electron-Donating Effects : The 3-methoxy group activates the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation) at positions ortho and para to itself. The ethyl group, being weakly electron-donating via hyperconjugation, may further direct reactivity .
- Metabolic Stability: Evidence from norepinephrine metabolism studies suggests methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes . The ethyl substituent, however, may slow metabolic degradation compared to smaller groups (e.g., -CH₃), as bulkier groups can hinder enzyme access .
Research Findings and Gaps
- Metabolic Pathways: While 3-Methoxy-4-hydroxyphenylglycol is a well-documented metabolite of norepinephrine , the metabolic fate of this compound remains unexplored. Its ethyl group may promote hepatic clearance via glucuronidation or N-acetylation .
- Theoretical Studies : Computational methods (e.g., B3LYP, HF) used for triazolone derivatives could predict the HOMO-LUMO gap or Mulliken charges of this compound, aiding in understanding its reactivity and stability.
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